4-(4-nitrophenoxy)benzenesulfonohydrazide
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Overview
Description
4-(4-nitrophenoxy)benzenesulfonohydrazide is an organic compound that features a sulfonohydrazide group attached to a nitrophenoxy-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenoxy)benzenesulfonohydrazide typically involves the reaction of 4-nitrophenol with benzenesulfonyl chloride to form 4-nitrophenyl benzenesulfonate. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenoxy)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfonohydrazide group can be oxidized to form sulfonyl azides.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include amino-substituted derivatives, sulfonyl azides, and various substituted aromatic compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives have been explored for their anticancer and antimicrobial properties.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(4-nitrophenoxy)benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitrophenoxy and sulfonohydrazide groups play crucial roles in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl benzenesulfonohydrazide
- 4-methoxy benzenesulfonohydrazide
- 4-(trifluoromethyl)benzenesulfonohydrazide
Uniqueness
4-(4-nitrophenoxy)benzenesulfonohydrazide is unique due to the presence of both nitrophenoxy and sulfonohydrazide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a broader range of applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(4-nitrophenoxy)benzenesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c13-14-21(18,19)12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)15(16)17/h1-8,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHPHFDWAMEXTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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